Octapinol
Description
Historical Development and Discovery
Octapinol was first synthesized in the late 1970s during investigations into amino-alcohol derivatives with antiplaque potential. Early studies in beagle dogs (1983) demonstrated its ability to suppress dento-gingival plaque formation without relying on strong antibacterial effects. Researchers observed that its mechanism diverged from traditional antimicrobial agents, instead targeting plaque matrix integrity through physicochemical interactions. The compound gained attention as part of the third-generation antimicrobial agents focused on bacterial adhesion inhibition rather than direct microbiocidal activity.
Classification and Nomenclature
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(2-propylpentyl)piperidin-1-yl]ethanol |
| Molecular Formula | C₁₅H₃₁NO |
| CAS Registry Number | 71138-71-1 |
| ChemSpider ID | 62133 |
| Molecular Weight | 241.4127 g/mol |
This compound belongs to the chemical class of substituted piperidine alcohols. Its systematic name reflects the ethanol group attached to the piperidine nitrogen and the 2-propylpentyl side chain at the 4-position. The INN (International Nonproprietary Name) designation "this compound" follows WHO nomenclature rules for amino-alcohol derivatives.
Structural Significance in Amphiphilic Chemistry
The molecular architecture of this compound features distinct hydrophobic and hydrophilic domains:
- Hydrophobic moiety : A branched 2-propylpentyl chain (C₈H₁₇) attached to the piperidine ring
- Hydrophilic moiety : Ethanol group (-CH₂CH₂OH) at the piperidine nitrogen
This amphiphilic structure enables:
- Surface tension reduction to ~40 dynes/cm in aqueous solutions
- Spontaneous self-assembly at lipid-water interfaces
- Water-rinse-resistant binding to biological polymers
The piperidine ring (C₅H₁₀NH) provides conformational flexibility, allowing adaptation to both polar and nonpolar environments. Molecular dynamics simulations suggest the branched alkyl chain adopts helical conformations in lipid-rich matrices, enhancing membrane interaction capabilities.
Research Significance and Applications Overview
This compound's primary research applications focus on:
Oral Health Applications
Respiratory Research
Surfactant Chemistry
- Foam stabilization : Exhibits synergistic effects with amino-acid surfactants at concentrations as low as 5×10⁻⁷ M
- Surface activity : Reduces air-water interfacial tension to 40-45 mN/m, comparable to commercial surfactants
Current investigations explore its potential in:
- Drug delivery systems : Leveraging amphiphilicity for nanoparticle stabilization
- Biofilm prevention : Non-biocidal approach to medical device coatings
The compound's unique combination of low direct antimicrobial activity with significant biofilm-modifying effects positions it as a paradigm for anti-adhesion therapeutics. Recent molecular studies using Fourier-transform infrared spectroscopy confirm its irreversible binding to extracellular polysaccharides in dental plaque matrices.
Key Structural Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 3.82 ± 0.31 |
| Polar Surface Area | 23.47 Ų |
| Rotatable Bonds | 7 |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 2 |
This physicochemical profile explains this compound's ability to penetrate lipid bilayers while maintaining water solubility sufficient for biological activity. X-ray crystallography studies reveal the ethanol group participates in hydrogen-bonding networks with biological targets, while the alkyl chain inserts into hydrophobic domains.
Ongoing research continues to elucidate this compound's potential in materials science and biomedical engineering, particularly regarding its unique polymer-coagulation properties observed in cystic fibrosis models. The compound serves as a chemical template for developing non-cytotoxic surface modifiers in both healthcare and industrial applications.
Properties
CAS No. |
71138-71-1 |
|---|---|
Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
2-[4-(2-propylpentyl)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C15H31NO/c1-3-5-14(6-4-2)13-15-7-9-16(10-8-15)11-12-17/h14-15,17H,3-13H2,1-2H3 |
InChI Key |
RWMSXNCJNSILON-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)CC1CCN(CC1)CCO |
Canonical SMILES |
CCCC(CCC)CC1CCN(CC1)CCO |
Synonyms |
octapinol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octapinol typically involves the reaction of 4-(2-propylpentyl)-1-piperidineethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route can vary depending on the desired purity and yield of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial production methods also include purification steps such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Octapinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino-alcohols.
Scientific Research Applications
Octapinol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its effects on cellular processes and interactions with biological membranes.
Medicine: Investigated for its potential use in dental care products to manage plaque and gingivitis.
Industry: Utilized in the formulation of personal care products, such as mouth rinses and toothpaste, due to its surface-active properties
Mechanism of Action
The mechanism of action of Octapinol involves its interaction with biological membranes and its ability to reduce surface tension. This compound exerts its effects by disrupting the formation of dental plaque and inhibiting the growth of bacteria. The molecular targets include bacterial cell walls and membranes, where this compound interferes with the adhesion and colonization of bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Delmipinol
Delmipinol, another amine alcohol used in dental products, shares functional similarities with Octapinol but differs structurally.
However, this compound’s longer alkyl chain may confer stronger membrane-disrupting activity .
1-Octadecanol (C₁₈H₃₈O)
1-Octadecanol, a linear saturated aliphatic alcohol, shares physical properties with this compound but lacks pharmacological activity.
| Property | This compound | 1-Octadecanol |
|---|---|---|
| Molecular Weight | 241.41 g/mol | 270.49 g/mol |
| LogP | ~3.5 (estimated) | 7.2 (measured) |
| Application | Antimicrobial agent in dentistry | Industrial surfactant, emulsion stabilizer |
| Toxicity | Low systemic toxicity; localized irritant | Low acute toxicity; non-antimicrobial |
While both compounds have long alkyl chains, this compound’s polar ethanol and piperidine groups reduce its hydrophobicity (lower LogP) compared to 1-octadecanol, enabling targeted interactions with bacterial membranes .
Functional Comparison with Quaternary Ammonium Compounds (QACs)
QACs like cetylpyridinium chloride (CPC) are widely used antimicrobials in oral care.
| Property | This compound | Cetylpyridinium Chloride |
|---|---|---|
| Mechanism | Membrane disruption via non-ionic interactions | Cationic charge-mediated membrane lysis |
| Resistance Potential | Low (non-ionic mechanism reduces selection pressure) | Moderate (documented bacterial resistance to QACs) |
| Spectrum | Broad (gram-positive/negative) | Broad but less effective against biofilms |
| Safety | Minimal mucosal irritation | Higher risk of mucosal toxicity |
This compound’s non-ionic mechanism avoids the resistance issues associated with cationic QACs, making it advantageous for long-term use .
Pharmacokinetic and Environmental Profiles
Pharmacokinetics
- Absorption: Limited systemic absorption due to high molecular weight and polarity; primarily acts topically .
- Metabolism : Hepatic oxidation of the piperidine ring (predicted via in silico models) .
Environmental Persistence
This compound’s environmental impact is predicted to align with long-chain aliphatic alcohols (e.g., 1-octadecanol), which exhibit low bioavailability and rapid biodegradation in aquatic systems . However, its piperidine moiety may introduce unique metabolic pathways in microbial communities, warranting further ecotoxicological studies .
Biological Activity
Octapinol, a compound belonging to the class of aminoalcohols, has garnered attention for its potential biological activities, particularly in the fields of dentistry and microbiology. This article delves into the biological activity of this compound, examining its antibacterial properties, effects on biofilm formation, and implications for periodontal health.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C18H37NO2, and its structure includes a long hydrophobic tail that enhances its interaction with bacterial membranes.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against oral pathogens. Its mechanism of action primarily involves disrupting bacterial adhesion and biofilm formation.
Case Studies
- Periodontal Disease Management : A study highlighted the use of this compound in conjunction with statins for treating periodontal disease. The findings suggested that this compound could reduce bacterial adhesion, thereby aiding in periodontal regeneration .
- Biofilm Formation Inhibition : In an in-situ study comparing various agents, this compound demonstrated a notable reduction in bacterial viability within biofilms formed on dental enamel. The results indicated that this compound's application significantly decreased the adherence of bacteria compared to control groups .
The antibacterial effects of this compound are attributed to its ability to disrupt cell membranes and interfere with the metabolic processes of bacteria. This disruption leads to increased permeability and ultimately cell lysis.
Comparative Efficacy
To better understand the efficacy of this compound compared to other antibacterial agents, a summary table is provided below:
| Agent | Bacterial Viability (%) | Mechanism |
|---|---|---|
| This compound | 35-43 (after treatment) | Disruption of membrane integrity |
| Chlorhexidine | 18 (significantly lower) | Broad-spectrum antibacterial action |
| Tannic Acid (pH 2.5) | 6-23 | Protein denaturation |
The data indicates that while Chlorhexidine is more effective at lower concentrations, this compound shows promise as a less harsh alternative with specific applications in oral health.
Clinical Implications
The findings regarding this compound suggest its potential use in dental products aimed at reducing plaque formation and managing periodontal diseases. Its ability to minimize bacterial adhesion without significantly affecting the oral microbiome makes it an attractive candidate for further research and development.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
